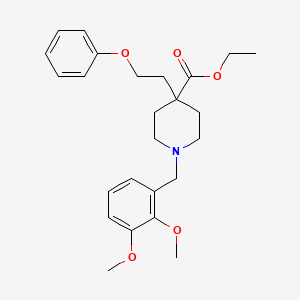
ethyl 1-(2,3-dimethoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2,3-dimethoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EDP-239, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
Ethyl 1-(2,3-dimethoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate acts as a positive allosteric modulator of the sigma-1 receptor, which is a chaperone protein that is involved in several cellular processes, including calcium signaling, protein folding, and apoptosis. By modulating the activity of the sigma-1 receptor, this compound can affect several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the expression of neurotrophic factors, such as BDNF and GDNF, which are involved in the survival and growth of neurons. It can also increase the expression of antioxidant enzymes, such as SOD and catalase, which can protect cells from oxidative stress. Additionally, this compound can modulate the release of neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in several neurological disorders.
实验室实验的优点和局限性
One advantage of ethyl 1-(2,3-dimethoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of ethyl 1-(2,3-dimethoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to optimize the synthesis method to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other signaling pathways.
合成方法
Ethyl 1-(2,3-dimethoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be synthesized using a multistep approach that involves the reaction of 2,3-dimethoxybenzaldehyde with 2-phenoxyethylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with ethyl chloroformate in the presence of triethylamine to yield the final product, this compound.
科学研究应用
Ethyl 1-(2,3-dimethoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been shown to have antidepressant and anxiolytic effects in animal models.
属性
IUPAC Name |
ethyl 1-[(2,3-dimethoxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5/c1-4-30-24(27)25(15-18-31-21-10-6-5-7-11-21)13-16-26(17-14-25)19-20-9-8-12-22(28-2)23(20)29-3/h5-12H,4,13-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNZDNGRHHYTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(C(=CC=C2)OC)OC)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

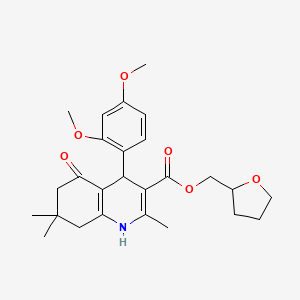
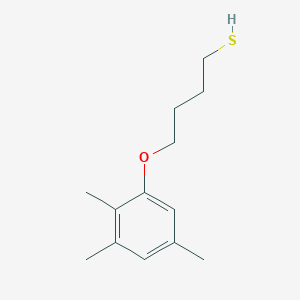
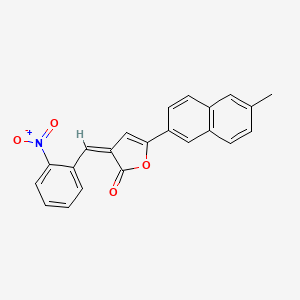

![4-[(3-isoxazolylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4996192.png)
![4-(benzoylamino)-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4996202.png)

![5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4996211.png)
![5-[(4-acetylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4996214.png)
![ethyl N-{[7-[(2-chlorobenzoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}glycinate](/img/structure/B4996215.png)
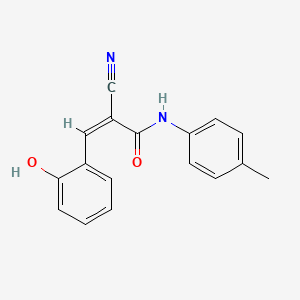
![methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4996230.png)

